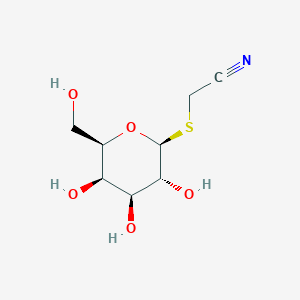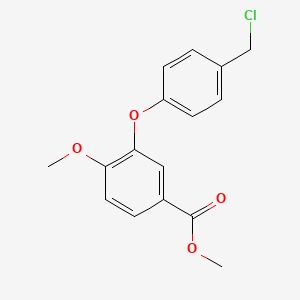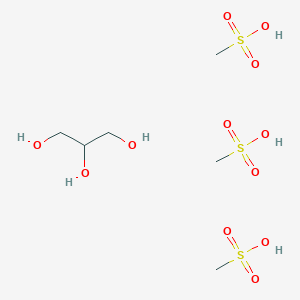
1,2,3-Propanetriol, trimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetriol, trimethanesulfonate is a chemical compound with the molecular formula C6H14O9S3. It is a derivative of glycerol, where each hydroxyl group is substituted with a methanesulfonate group.
Vorbereitungsmethoden
1,2,3-Propanetriol, trimethanesulfonate can be synthesized through the reaction of glycerol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
C3H8O3+3CH3SO2Cl→C6H14O9S3+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
1,2,3-Propanetriol, trimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to glycerol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to glycerol and methanesulfonic acid.
Common reagents used in these reactions include sodium iodide for substitution and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetriol, trimethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetriol, trimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which facilitates the formation of new chemical bonds. This property is exploited in organic synthesis to introduce various functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Propanetriol, trimethanesulfonate can be compared with other similar compounds, such as:
Glycerol (1,2,3-Propanetriol): Unlike this compound, glycerol has hydroxyl groups instead of methanesulfonate groups. Glycerol is widely used in the food, pharmaceutical, and cosmetic industries.
1,2,3-Propanetriol, triacetate: This compound has acetate groups instead of methanesulfonate groups. It is used as a plasticizer and in the production of cellulose acetate.
1,2,3-Propanetriol, trinitrate:
The uniqueness of this compound lies in its methanesulfonate groups, which provide distinct reactivity and applications compared to other glycerol derivatives .
Eigenschaften
CAS-Nummer |
33301-72-3 |
|---|---|
Molekularformel |
C6H20O12S3 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methanesulfonic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.3CH4O3S/c4-1-3(6)2-5;3*1-5(2,3)4/h3-6H,1-2H2;3*1H3,(H,2,3,4) |
InChI-Schlüssel |
DILRVGDXPUKFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


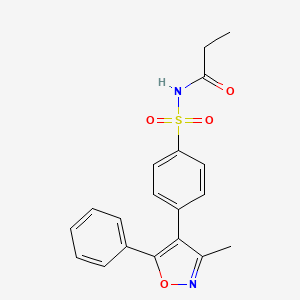
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
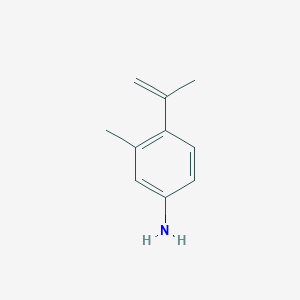
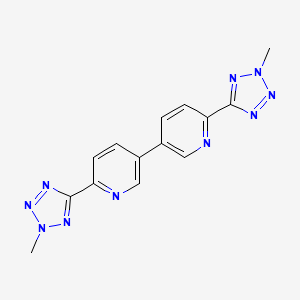
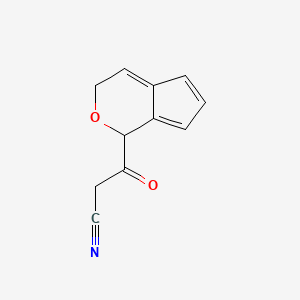
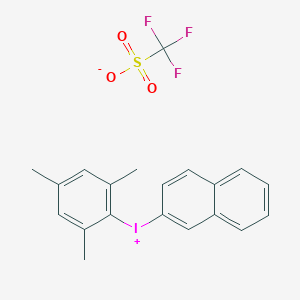
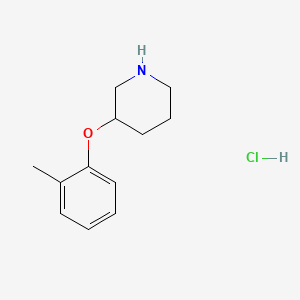
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
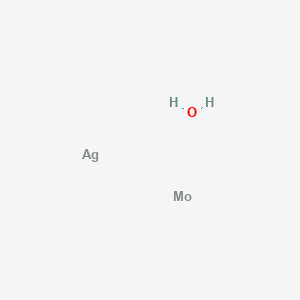
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
